molecular formula C22H22ClN3O3 B3715638 2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione

2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione

Cat. No.: B3715638
M. Wt: 411.9 g/mol
InChI Key: FNSYXMQSMAOBBW-UHFFFAOYSA-N
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Description

2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as silica-supported niobium complexes can be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its isoindole-1,3-dione core is particularly noteworthy for its potential interactions with biological targets.

Properties

IUPAC Name

2-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-17-7-5-16(6-8-17)15-24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-3-1-2-4-19(18)22(26)29/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYXMQSMAOBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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